molecular formula C11H17N3O2 B13974826 Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate

Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate

Cat. No.: B13974826
M. Wt: 223.27 g/mol
InChI Key: KQWMDGIYECOWNE-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate is a chemical compound of interest in scientific research and development. This molecule features a pyridine ring—a privileged scaffold in medicinal chemistry—with two distinct amino functional groups, making it a potential versatile building block for the synthesis of more complex molecules . The tert-butyl ester group is a common protecting group for carboxylic acids, which can be readily removed under mild acidic conditions, offering strategic utility in multi-step synthetic sequences . Researchers may employ this compound in the exploration of new pharmaceutical candidates, particularly in constructing molecular libraries for screening. It is strictly intended for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)9(13)8-6-7(12)4-5-14-8/h4-6,9H,13H2,1-3H3,(H2,12,14)

InChI Key

KQWMDGIYECOWNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC=CC(=C1)N)N

Origin of Product

United States

Preparation Methods

Starting from 2-Aminopyridine Derivatives

A common approach starts with 2-aminopyridine derivatives, which are functionalized at the 4-position to introduce the amino group and then coupled with an alpha-amino acid derivative bearing the tert-butyl ester.

  • Step 1: Halogenation and Amination of Pyridine Ring

    2-Amino-5-halogenated pyridines (X = F, Cl, Br, I) undergo nucleophilic substitution or coupling reactions with amines such as piperazine or directly with amine nucleophiles under copper-catalyzed conditions.

  • Step 2: Coupling and Protection

    The amino-substituted pyridine intermediate is reacted with di-tert-butyl dicarbonate to protect the amino group as a tert-butyl carbamate, facilitating further synthetic steps without side reactions.

    • Typical conditions: Reaction in solvents such as 1,4-dioxane or tetrahydrofuran at room temperature to 35°C, stirring for several hours (up to 18 h) under inert atmosphere (nitrogen).
  • Step 3: Introduction of the Alpha-Amino Ester Moiety

    The amino acid moiety (e.g., glycine derivative) is introduced via coupling reactions, often mediated by carbodiimide reagents or other peptide coupling agents, to form the amino-substituted acetate ester.

  • Step 4: Final Deprotection and Purification

    After the desired substitutions and protections, the compound is purified by column chromatography and, if necessary, deprotected to yield the free amino groups.

Representative Synthetic Procedure (Adapted from Patent CN111995569A and ChemicalBook Data)

Step Reagents and Conditions Description Yield (%)
1 2-Amino-5-bromopyridine (1.0 eq), piperazine (2.2–10 eq), CuI (0.01–0.1 eq), ligand (0.02–0.3 eq), alkaline substance (1.1–6 eq), solvent (e.g., DMF or dioxane), nitrogen atmosphere, 90–140°C, stirring Copper-catalyzed coupling to form 5-(piperazine-1-yl)pyridine-2-amine intermediate Not specified
2 5-(piperazine-1-yl)pyridine-2-amine (1.0 eq), di-tert-butyl dicarbonate (0.95–1.1 eq), solvent 2 (e.g., 1,4-dioxane), 20–35°C, stirring until clear, reaction time ~18 h Boc protection of amino group to form tert-butyl carbamate derivative ~85% (reported for similar compounds)
3 Coupling with alpha-amino acid derivatives (e.g., glycine tert-butyl ester) using peptide coupling agents under mild conditions Formation of this compound Not specified

Ligands and Catalysts Used

  • Copper(I) iodide (CuI) as catalyst.
  • Ligands such as sarcosine, N-methylglycine, proline, 8-hydroxyquinoline, phenanthroline, and others to enhance coupling efficiency.
  • Alkaline substances (bases) like potassium carbonate or sodium carbonate to facilitate the reaction.

Purification Techniques

  • Filtration of reaction mixtures to remove solids.
  • Concentration of filtrates under reduced pressure.
  • Column chromatography using silica gel with eluents such as ethyl acetate and hexane mixtures for isolation of pure products.

Analytical Characterization

Summary Table of Key Preparation Parameters

Parameter Description Typical Range/Value
Starting Material 2-Amino-5-halogenated pyridine 1.0 eq
Amination Agent Piperazine or other amines 2.2–10 eq
Catalyst Copper(I) iodide (CuI) 0.01–0.1 eq
Ligands Sarcosine, proline, phenanthroline, etc. 0.02–0.3 eq
Base Potassium carbonate, sodium carbonate 1.1–6 eq
Solvent DMF, 1,4-dioxane, tetrahydrofuran 10–100 mL per reaction scale
Temperature 20–140°C (depending on step) Step 1: 90–140°C; Step 2: 20–35°C
Reaction Time 4–18 hours Varies by step
Yield Boc-protected intermediate ~85% reported

Research Perspectives and Challenges

  • Cost Efficiency : The copper-catalyzed method reduces reliance on expensive starting materials and simplifies the process.
  • Purity Improvement : The use of ligands and controlled reaction conditions enhances product purity.
  • Scalability : The method is adaptable for scale-up due to mild reaction conditions and straightforward purification.
  • Functional Group Compatibility : Boc protection allows selective reactions on amino groups without side reactions.
  • Potential Challenges : Regioselectivity in pyridine substitution and controlling side reactions during amination and protection steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate: The Boc-protected amino group and pyridin-4-yl substituent alter electronic density compared to the target compound. The 4-pyridyl nitrogen may engage in axial coordination, whereas the 2-aminopyridinyl group in the target compound offers both hydrogen bonding and π-π stacking opportunities .

Ester Group Variations

  • The Boc-protected amino group at pyridine position 6 may sterically hinder interactions compared to the 4-aminopyridin-2-yl group in the target compound .
  • Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (C₁₀H₁₄ClNO₃): The methyl ester and methoxy group enhance solubility but reduce metabolic stability. The protonated amino group (as HCl salt) improves crystallinity, a property less predictable for the tert-butyl analog .

Structural and Functional Data Tables

Table 1: Key Structural Comparisons

Compound Name Molecular Formula Key Substituents Notable Properties
Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate Not provided 4-Aminopyridin-2-yl, tert-butyl Hypothesized strong π-π/hydrogen bonding
Tert-butyl 2-amino-2-(4-fluorophenyl)acetate C₁₂H₁₆FNO₂ 4-Fluorophenyl High lipophilicity, stability
Ethyl 2-(6-((Boc)amino)pyridin-2-yl)acetate C₁₄H₂₀N₂O₄ Pyridin-2-yl, Boc-protected amino Moderate solubility, steric hindrance
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ 4-Methoxyphenyl, methyl ester High solubility, salt stability

Biological Activity

Tert-butyl 2-amino-2-(4-aminopyridin-2-yl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological interactions, supported by relevant studies and data.

Structural Characteristics

The molecular formula of this compound is C12H16N3O2C_{12}H_{16}N_3O_2, with a molecular weight of approximately 250.30 g/mol. Its structure features a tert-butyl group, an amino group, and a pyridine ring, which contribute to its biological activity.

Key Structural Features:

  • Tert-butyl group: Enhances lipophilicity and stability.
  • Amino group: Facilitates hydrogen bonding and interaction with biological targets.
  • Pyridine ring: Involved in receptor binding and enzymatic interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl bromoacetate with 4-aminopyridine under basic conditions. This nucleophilic substitution is often performed in solvents like acetonitrile or dimethylformamide at elevated temperatures to achieve high yields.

Biological Activity

Research has indicated that this compound exhibits significant biological activities, particularly as an enzyme inhibitor and receptor ligand. Here are some key findings:

Enzyme Inhibition

  • Enzymatic Modulation:
    • The compound has been shown to inhibit various enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
    • Specific studies have demonstrated its binding affinity to cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can be beneficial in cancer treatment, where CDK activity is often dysregulated .
  • Case Study:
    • A study highlighted the compound's effectiveness against specific cancer cell lines by inhibiting CDK4, which is linked to cell proliferation and tumor growth. This suggests a mechanism through which the compound may exert anti-cancer effects .

Receptor Binding

  • Receptor Interactions:
    • This compound has shown potential as a ligand for various receptors involved in cellular signaling pathways related to inflammation and growth.
    • Its structural similarity to other biologically active molecules supports its role as a modulator of receptor activity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Biological Activity
Tert-butyl 2-amino-2-(pyridin-3-yl)acetateAmino group at the 3-position of the pyridine ringAltered reactivity affecting enzyme inhibition
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylateContains a piperidine ringDifferent pharmacological profile
Methyl 2-amino-2-(pyridin-2-yl)acetateLacks the tert-butyl groupAffects solubility and biological activity

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